Prop-2-EN-1-YL N-(6-aminohexyl)carbamate
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Overview
Description
Prop-2-EN-1-YL N-(6-aminohexyl)carbamate is an organic compound belonging to the family of carbamates. It is a white, odorless, crystalline powder with a melting point of 140°C and a solubility of 0.27 g/mL in water. The chemical formula of this compound is C8H17N2O2. It is a versatile compound with a wide range of applications in scientific research.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Pyrrole Frameworks : Carbamates have shown potential in synthesizing pyrrole frameworks through nucleophilic reactions and intramolecular Michael addition, as demonstrated in the efficient synthesis of 1,3,5-trisubstituted (pyrrol-2-yl)acetic acid esters (Ishikawa et al., 2006).
Selective Debonding of Carbonates : Propargyl carbonates have been studied for their selective debonding properties in the presence of propargyl carbamates, contributing to a new protecting strategy for hydroxyl and amino functionalities (Ramesh, Bhat, & Chandrasekaran, 2005).
Neuroprotective Activities
- Neuroprotective Drug Development : The introduction of a carbamate moiety in certain drug molecules, such as rasagiline, has been studied for potential treatment in neurodegenerative diseases like Alzheimer's, indicating neuroprotective activities through various mechanisms (Youdim & Weinstock, 2001).
Biomedical Applications
Affinity Chromatography : Carbamate derivatives have been utilized in synthesizing adenosine nucleotide derivatives for affinity chromatography, demonstrating potential in biochemical research (Trayer et al., 1974).
Dual Inhibitors in Alzheimer's Disease : Carbamate derivatives of N-propargylaminoindans and N-propargylphenethylamines have been explored as dual inhibitors of acetylcholine esterase and monoamine oxidase for potential Alzheimer's disease treatment (Sterling et al., 2002).
Chemical and Environmental Research
Photophysical Properties in Solvents : The effect of solvent polarity on the photophysical properties of certain chalcone derivatives has been studied, contributing to the understanding of molecular interactions in different solvents (Kumari et al., 2017).
Thermoresponsive Nanogels : The development of thermoresponsive nanogels using modified polymers, including prop-2-yn-1-yl carbamate, highlights their potential application in drug delivery systems (Lipowska-Kur et al., 2020).
Aminohalogenation of Alkynes : Prop-2-yn-1-yl carbamates have been used in the 1,2-aminohalogenation of alkynes, a method significant for constructing diverse oxazolidin-2-ones (Wang et al., 2017).
Safety and Hazards
Properties
IUPAC Name |
prop-2-enyl N-(6-aminohexyl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-2-9-14-10(13)12-8-6-4-3-5-7-11/h2H,1,3-9,11H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSOYFVHMEXDMBW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)NCCCCCCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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